Verbenene
Overview
Description
Verbenone is a natural organic compound classified as a terpene. It is found naturally in a variety of plants and has a pleasant characteristic odor. Verbenone is a monoterpene, specifically a bicyclic ketone terpene, and is the primary constituent of the oil of Spanish verbena. It is also found in the oil of rosemary .
Preparation Methods
Verbenone can be prepared synthetically by the oxidation of the more common terpene α-pinene. The process involves catalytic oxidation with air oxygen, using catalysts such as bivalent copper, zinc, lead, cobalt, manganese, and nickel, or pyridine complexes. The resulting hydroperoxides are then decomposed via fractioning steam distillation in an alkali medium . Another method involves the use of lead tetraacetate in dry benzene, followed by a series of extractions and oxidations to yield verbenone .
Chemical Reactions Analysis
Verbenone undergoes various chemical reactions, including:
Oxidation: Verbenone can be oxidized to form chrysanthenone through a photochemical rearrangement reaction.
Substitution: Verbenone can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Verbenone has a wide range of applications in scientific research:
Mechanism of Action
Verbenone exerts its effects by acting as an anti-aggregation pheromone for bark beetles. When the population of beetles in a tree reaches a certain threshold, verbenone is released to signal that the tree is fully colonized, thereby preventing further beetle attacks . This mechanism involves the cessation of the synthesis of aggregation pheromone components and the release of anti-aggregation pheromones .
Comparison with Similar Compounds
Verbenone is similar to other monoterpenoid ketones such as carvone. Both compounds can be obtained from the oxidation of terpenes (α-pinene for verbenone and limonene for carvone) and have applications in the fine chemicals industry . verbenone is unique in its role as an anti-aggregation pheromone for bark beetles, a property not shared by carvone .
Similar compounds include:
Carvone: Another monoterpenoid ketone with applications in the flavor and fragrance industry.
Chrysanthenone: A product of verbenone oxidation.
Verbenol: A reduced form of verbenone.
Properties
IUPAC Name |
6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQFOABVDRBYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423806 | |
Record name | Verbenene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-46-0 | |
Record name | Verbenene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4080-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verbenene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.